N-(4-acetylphenyl)-2-[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]propanamide
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Overview
Description
N-(4-acetylphenyl)-2-[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]propanamide is a synthetic organic compound that belongs to the class of amides. This compound is characterized by the presence of an acetylphenyl group, a dihydropyrimidinyl group, and a propanamide moiety. Compounds with such structures are often studied for their potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetylphenyl)-2-[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]propanamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Acetylphenyl Intermediate: Starting with a suitable aromatic compound, acetylation can be achieved using acetic anhydride in the presence of a catalyst such as sulfuric acid.
Synthesis of the Dihydropyrimidinyl Intermediate: This step involves the preparation of the dihydropyrimidinyl moiety through a Biginelli reaction, which includes the condensation of an aldehyde, a β-keto ester, and urea.
Coupling Reaction: The final step involves coupling the acetylphenyl intermediate with the dihydropyrimidinyl intermediate using a suitable coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of such compounds may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors may be employed.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the acetyl group, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the amide or pyrimidinyl nitrogen atoms.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a ligand in catalytic reactions.
Material Science: Potential use in the synthesis of novel materials with specific properties.
Biology
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural features.
Drug Development: Investigated for its potential therapeutic effects.
Medicine
Anticancer Activity: Studied for its ability to inhibit cancer cell growth.
Antimicrobial Properties: Potential use as an antimicrobial agent.
Industry
Agriculture: Possible application as a pesticide or herbicide.
Pharmaceuticals: Use in the synthesis of active pharmaceutical ingredients (APIs).
Mechanism of Action
The mechanism of action of N-(4-acetylphenyl)-2-[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound may exert its effects through:
Inhibition of Enzyme Activity: Binding to the active site of enzymes, preventing substrate access.
Receptor Modulation: Interacting with cellular receptors to modulate signal transduction pathways.
DNA Intercalation: Inserting itself between DNA base pairs, affecting replication and transcription.
Comparison with Similar Compounds
Similar Compounds
- N-(4-acetylphenyl)-2-[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide
- N-(4-acetylphenyl)-2-[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]butanamide
Uniqueness
N-(4-acetylphenyl)-2-[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]propanamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to its analogs.
Properties
IUPAC Name |
N-(4-acetylphenyl)-2-[(4-amino-6-oxo-1H-pyrimidin-2-yl)sulfanyl]propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O3S/c1-8(20)10-3-5-11(6-4-10)17-14(22)9(2)23-15-18-12(16)7-13(21)19-15/h3-7,9H,1-2H3,(H,17,22)(H3,16,18,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZTPQQIQRUVFEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)C(=O)C)SC2=NC(=CC(=O)N2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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